(1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol

Description

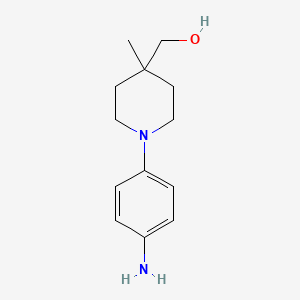

(1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol is a piperidine derivative characterized by a 4-methylpiperidin-4-yl core, a methanol group at the 4-position, and a 4-aminophenyl substituent at the 1-position. Its molecular formula is C₁₃H₂₀N₂O (molecular weight: 220.31 g/mol).

Properties

IUPAC Name |

[1-(4-aminophenyl)-4-methylpiperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-13(10-16)6-8-15(9-7-13)12-4-2-11(14)3-5-12/h2-5,16H,6-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOYFGOGMPCHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=C(C=C2)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Aminophenyl group : Implicated in neurotransmitter interactions.

- Piperidine ring : Enhances binding affinity to biological targets.

- Methanol moiety : Contributes to solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like PqsD, which is involved in the biosynthesis of signaling molecules in Pseudomonas aeruginosa, affecting quorum sensing and biofilm formation .

- Neurotransmitter Modulation : The structure suggests potential interactions with serotonin and dopamine receptors, indicating possible applications in treating mood disorders and neuropharmacological conditions .

Antioxidant and Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit antioxidant and anti-inflammatory activities. This suggests that this compound may also possess these properties, which are crucial for addressing various diseases .

Analgesic Properties

The compound's structural features imply potential analgesic effects, similar to other piperidine derivatives known for their pain-relieving properties .

Anticancer Activity

Recent studies have suggested that piperidine derivatives can exhibit anticancer properties. For instance, certain analogs have shown cytotoxic effects against specific cancer cell lines, indicating that this compound may also be explored for its anticancer potential .

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Aromatic Substitutions

Piperidine vs. Pyrrolidine Derivatives

Impact of Substituents on Pharmacological Activity

- Amino Group Position: The 4-aminophenyl group in the target compound enables electrostatic interactions (e.g., with PfFd-PfFNR in antimalarial chalcones ), while non-amino analogues (e.g., 1-phenylpiperidin-4-yl methanol) lack this capability.

- Benzyl vs. Phenyl Groups: Benzyl-substituted derivatives (e.g., (1-benzyl-4-methylpiperidin-4-yl)methanol ) exhibit higher steric bulk, which may reduce binding affinity to flat receptor pockets compared to the planar 4-aminophenyl group.

Preparation Methods

Synthetic Route Overview

The synthesis of (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol typically involves:

- Formation of the piperidine ring, often via Mannich-type condensation reactions.

- Introduction of the 4-aminophenyl substituent.

- Functionalization at the 4-position of the piperidine ring to introduce the methyl and hydroxymethyl groups.

- Reduction steps to convert intermediates such as oximes or ketones to the corresponding amines or alcohols.

Piperidine Core Construction via Mannich Condensation

A foundational step in synthesizing substituted piperidines such as this compound is the Mannich condensation reaction. This involves the condensation of an aromatic aldehyde, a ketone (e.g., acetone derivatives), and an amine or ammonia source in an alcoholic solvent medium (ethanol is common). This reaction yields substituted piperidin-4-one intermediates, which serve as precursors for further functionalization.

- The Mannich reaction conditions typically use ethanol as solvent and ammonium acetate or primary amines as nitrogen sources.

- The reaction temperature and time are optimized to favor the formation of the piperidin-4-one ring system with desired substitution patterns.

- The resulting piperidin-4-one intermediates can be recrystallized from ethanol or ethanol mixtures to purify the compound.

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl substituent can be introduced via nucleophilic aromatic substitution or reductive amination strategies:

- One approach involves the reaction of 4-nitrophenyl derivatives with suitable amines or piperidine intermediates, followed by catalytic hydrogenation to reduce the nitro group to an amine.

- Alternatively, coupling reactions between piperidine intermediates and 4-aminophenyl-containing reagents under controlled conditions yield the desired substitution.

Functional Group Transformations: Oxime Formation and Reduction

A key step in preparing the hydroxymethyl functionality involves the conversion of aldehyde or ketone groups to oximes, followed by catalytic hydrogenation reduction:

- For example, aldehyde intermediates can be reacted with hydroxylamine salts to form oximes.

- These oximes are then subjected to catalytic hydrogenation in the presence of catalysts such as palladium on carbon or Raney nickel under mild conditions (10–65 °C, preferably 35–45 °C).

- The reduction converts the oxime to the corresponding amine or alcohol, depending on the substrate, enabling the introduction of the hydroxymethyl group on the piperidine ring.

Catalytic Hydrogenation Reduction Conditions

The reduction of oxime intermediates to amines or alcohols is critical and is performed under carefully controlled catalytic hydrogenation conditions:

| Parameter | Preferred Conditions |

|---|---|

| Catalyst | Palladium on carbon (Pd/C), Raney nickel |

| Solvent | Methanol, ethanol, or mixtures with water |

| Temperature | 10–65 °C, optimal 35–45 °C |

| Pressure | Normal atmospheric pressure |

| Reducing Agent | Ammonium formate or hydrogen gas |

| Reaction Time | Approximately 2 hours |

This method yields high purity intermediates such as 4-isobutoxybenzylamine with yields around 84–87%.

Specific Example: Preparation of 4-Isobutoxybenzylamine Intermediate

A representative preparation method from patent literature involves:

- Dissolving 4-isobutoxybenzaldehyde oxime in methanol.

- Adding 10% palladium on carbon catalyst.

- Introducing ammonium formate as a hydrogen source.

- Stirring at 40 °C for 2 hours.

- Filtration and solvent removal under reduced pressure.

- Extraction and drying steps to isolate 4-isobutoxybenzylamine with an 87.3% yield.

Though this example is for a related intermediate, analogous conditions apply to the preparation of this compound.

Purification Techniques

Post-synthesis, purification is essential to obtain the target compound in high purity:

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Mannich Condensation | Aromatic aldehyde + ketone + ammonium acetate in EtOH | Formation of substituted piperidin-4-one |

| 2 | Oxime Formation | Hydroxylamine salt in basic alcoholic medium | Conversion of aldehyde/ketone to oxime |

| 3 | Catalytic Hydrogenation | Pd/C catalyst, ammonium formate, MeOH, 35–45 °C | Reduction of oxime to amine/alcohol |

| 4 | Amination/Coupling | Reaction with 4-aminophenyl reagents under mild conditions | Introduction of 4-aminophenyl group |

| 5 | Purification | Column chromatography, recrystallization | Isolation of pure this compound |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol, and how do reaction parameters influence product yield?

- Methodological Answer : Synthesis often involves multi-step alkylation and condensation reactions. For example, a protocol analogous to uses NaHCO₃ and KI as catalysts in a reflux system with toluene/water biphasic solvent, achieving 90% yield. Key parameters include:

-

Temperature : Prolonged reflux (5–24 hours) improves conversion.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

-

Catalysts : KI accelerates halide displacement in alkylation steps.

-

Purification : Column chromatography or recrystallization ensures >95% purity .

Reaction Condition Yield (%) Purity (%) Source Reflux (toluene/H₂O) 90 >95 Room temperature (DMF) 75 85

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., -CH₂OH at δ ~3.5 ppm) and confirm the piperidine ring structure.

- X-ray Crystallography ( ): Resolves bond angles and torsional strain in the piperidine-aminophenyl moiety.

- IR Spectroscopy : Detects -OH (3200–3600 cm⁻¹) and -NH₂ (1650 cm⁻¹) stretches.

- Elemental Analysis : Validates empirical formula (e.g., C₁₃H₁₈N₂O) with <0.3% deviation .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in methanol, DMSO, and dichloromethane (>50 mg/mL); poorly soluble in water (<1 mg/mL).

- Stability : Degrades at pH >10 (hydrolysis of -NH₂ group) or temperatures >100°C. Storage at -20°C under nitrogen is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Meta-Analysis : Cross-reference datasets from academic sources (e.g., PubChem, ) to identify outliers.

- Mechanistic Studies : Employ SPR (surface plasmon resonance) to quantify binding affinity (KD) for targets like σ receptors .

Q. What computational strategies predict pharmacokinetics and target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to GPCRs (e.g., dopamine D₂ receptor) using crystal structures ( ).

- QSAR Modeling : Correlates logP (1.8 ± 0.2) and polar surface area (45 Ų) with blood-brain barrier permeability.

- ADMET Prediction : SwissADME estimates moderate hepatic metabolism (CYP3A4 substrate) and oral bioavailability (~60%) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacophore?

- Methodological Answer :

-

Analog Synthesis : Modify substituents (e.g., replace -CH₃ with -CF₃ on piperidine) to assess steric/electronic effects.

-

Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase).

-

Data Analysis : Use PCA (principal component analysis) to link structural features (e.g., Hammett σ values) to activity .

Analog Modification IC₅₀ (nM) Target -CH₃ (Parent) 120 ± 15 σ-1 Receptor -CF₃ 85 ± 10 σ-1 Receptor

Key Notes for Experimental Design

- Synthesis Scalability : Pilot-scale reactions ( ) show reproducible yields at 10–100 g scales using flow chemistry.

- Data Reproducibility : Always report purity (HPLC ≥95%), solvent residuals (GC-MS), and stereochemical configuration (e.g., chiral HPLC for enantiomers) .

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid referencing non-peer-reviewed sources (e.g., BenchChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.